Formamide, [14C]
Description
Properties
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [14C]Formic Acid from 14CO2
The foundational step in producing N,N-dialkyl[14C]formamides is the generation of [14C]formic acid. Ho et al. (2005) demonstrated a high-yield route starting with 14CO2, which was reduced using lithium triethylborohydride (LiBEt3H) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via the formation of a borane-formate intermediate, which is hydrolyzed to yield [14C]formic acid (H14COOH) with minimal isotopic dilution (Scheme 1). This method achieves radiochemical yields exceeding 90%, making it a cornerstone for subsequent derivatization.
Catalytic Conversion of 14CO2 to Formamides
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|
| RuCl3/Phosphine | 100 | 50 | 81 | |
| Ni3FeN/Ni3Fe | 100 | 25 | 2.06* | |
| *Total formate and formamide yield. |
Radiosynthetic Approaches for Short-Lived Isotopes and Parallels to 14C
11C-Formamide Synthesis as a Model
Although focused on carbon-11, the method described by Taddei et al. (2020) provides insights into formamide radiolabeling. [11C]CO2 is reacted with a primary amine (e.g., benzylamine) using phosphoryl chloride (POCl3) and a phosphazene base to form [11C]isocyanates, which are subsequently reduced to [11C]formamides with NaBH4. This two-step process achieves radiochemical yields of 48–80% within 15 minutes. For 14C, analogous protocols could employ [14C]CO2 with longer reaction times to accommodate the isotope’s lower specific activity.
Challenges in Isotopic Adaptation
The primary limitation in adapting 11C methods for 14C lies in the differing half-lives (20.4 minutes for 11C vs. 5,730 years for 14C). While 11C requires rapid synthesis, 14C protocols prioritize yield over speed. Additionally, handling 14CO2 necessitates stringent containment measures due to its long-term radioactivity.
Applications in Pharmaceutical Synthesis
Synthesis of [14C]Irbesartan
A notable application of [14C]DMF is in the preparation of radiolabeled pharmaceuticals. For instance, [14C]Irbesartan, an angiotensin II receptor antagonist, was synthesized using [14C]DMF as the isotopic source. The process involved formylation of a tetrazole intermediate, achieving an 18% overall yield and 98.22% radiochemical purity. This underscores the utility of [14C]formamides in constructing complex molecules for metabolic and environmental studies.
Vilsmeier-Haack Reactions
[14C]DBF has been employed as a formylating agent in Vilsmeier-Haack reactions to introduce 14C labels into heterocyclic compounds. For example, 14C-labeled quinoline derivatives were synthesized in 70–75% yield, demonstrating the reagent’s versatility in electrophilic aromatic substitution .
Chemical Reactions Analysis
Types of Reactions
Formamide undergoes various chemical reactions, including:
-
Decomposition: : When heated above 100°C, formamide decomposes into carbon monoxide and ammonia: [ \text{HCONH}_2 \rightarrow \text{CO} + \text{NH}_3 ] At very high temperatures, the reaction products shift to hydrogen cyanide and water: [ \text{HC(O)NH}_2 \rightarrow \text{HCN} + \text{H}_2\text{O} ]
-
Hydrolysis: : Formamide can be hydrolyzed to formic acid and ammonia in the presence of water: [ \text{HCONH}_2 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{NH}_3 ]
-
Formylation: : Formamide is used as a formylating agent in organic synthesis, reacting with amines to produce formylated products.
Common Reagents and Conditions
Common reagents used in reactions with formamide include acids, bases, and various catalysts. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving formamide include carbon monoxide, ammonia, formic acid, hydrogen cyanide, and various formylated compounds.
Scientific Research Applications
Biochemical Research
Radiolabeling for Tracing Biochemical Processes
[14C]formamide is extensively utilized in biochemical research for tracing and studying metabolic pathways. Its radioactive carbon isotope allows researchers to track the incorporation of formamide into biological molecules, providing insights into metabolic processes.
- Case Study: Nucleic Acid Synthesis
A study demonstrated that formamide serves as a solvent for the phosphorylation of nucleosides to nucleotides, crucial in nucleic acid synthesis. The incorporation of [14C]formamide in these processes aids in understanding the mechanisms of nucleotide formation and their subsequent roles in DNA and RNA synthesis .
Prebiotic Chemistry
Formation of Biologically Significant Molecules
In prebiotic chemistry, [14C]formamide is recognized as a key intermediate that can lead to the synthesis of essential biomolecules such as amino acids and nucleotides. Its role in simulating early Earth conditions has been pivotal in studies exploring the origins of life.
- Case Study: Miller Experiment Replication
Computational studies suggest that formamide is integral to the Miller-Urey experiment's replication, where it facilitated the synthesis of glycine, an amino acid. This underscores its potential as a precursor for life's building blocks under prebiotic conditions .
Synthetic Organic Chemistry
Formylating Agent in Organic Synthesis
[14C]formamide is employed as a formylating reagent in various organic reactions, including the Vilsmeier-Haack reaction. This application is essential for synthesizing labeled compounds for pharmacological studies.
- Data Table: Formylating Reactions Using [14C]Formamide
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | Novel phosphodiesterase-4 analog | 85 | |
| Urea Hydrogenolysis | Formanilide and Aniline | 82-83 |
Environmental and Safety Studies
Toxicity and Environmental Impact Assessment
The use of [14C]formamide extends to environmental studies where its degradation products are analyzed to assess potential ecological impacts. Understanding how this compound behaves in various environments helps establish safety protocols for its use in laboratories.
- Case Study: Degradation Pathways
Research has shown that degradation products of formamide can include formic acid and ammonia, which may serve as substrates for further chemical reactions in environmental contexts. Studies focus on understanding these pathways to mitigate any adverse effects on ecosystems .
Mechanism of Action
The mechanism of action of formamide involves its ability to act as a solvent and reactant in various chemical processes. In biological systems, formamide can denature nucleic acids by disrupting hydrogen bonds, leading to the separation of DNA and RNA strands. This property is utilized in molecular biology techniques such as gel electrophoresis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea and Thiourea
- Chemical Properties : Urea (NH₂CONH₂) and thiourea (NH₂CSNH₂) share a planar structure with formamide but differ in functional groups (carbonyl vs. thiocarbonyl). Urea has a lower dielectric constant (≈81) compared to formamide .
- Permeability : In electrophysiological studies, formamide exhibits lower permeability through acetylcholine-activated channels compared to urea and thiourea, likely due to its larger dipole moment and hydrogen-bonding capacity .
- Applications : Urea is a common nitrogen fertilizer, while thiourea serves as a vulcanization accelerator. Formamide’s superior solvation properties make it preferable in polymer chemistry and nucleic acid research .
Acetamide
- Structure and Reactivity : Acetamide (CH₃CONH₂) replaces formamide’s formyl group with an acetyl group. This substitution reduces polarity (dielectric constant ≈60) and increases lipophilicity.
- Thermal Stability : Acetamide derivatives (e.g., N-methylphenylacetamide) lack the phase transitions observed in chlorophenyl-formamide analogs under thermal stress, highlighting formamide’s unique conformational flexibility .
- Biosynthetic Utility : Unlike formamide, acetamide is less efficient as a nitrogen source in microbial production systems, as shown in C. glutamicum fermentations .
Comparison with Functionally Similar Compounds
Ammonium Sulfate
- Nitrogen Assimilation : In C. glutamicum, [14C]-formamide and ammonium sulfate ([NH₄]₂SO₄) exhibit comparable nitrogen incorporation rates into biomass. However, formamide enhances production titers of L-lysine, L-glutamate, and dipicolinic acid by up to 80% compared to ammonium sulfate/urea mixtures .
- Environmental Impact : Ammonium sulfate generates acidic byproducts, whereas formamide-based processes reduce waste acidity, aligning with green chemistry principles .
Guanidinium
- Permeability and Charge : Guanidinium (C(NH₂)₃⁺) is a charged analog of formamide. Its permeability ratio (0.92) through ion channels exceeds that of uncharged formamide (0.15), emphasizing the role of charge in membrane transport .
Comparison with Formamide Derivatives
N-(4-Chlorophenyl)formamide
- Thermal Behavior : This derivative undergoes phase transitions from disordered to ordered states under thermal stress, a property exploited in dielectric materials. In contrast, formamide itself remains stable up to 210°C .
- Crystallography : The crystal structure of N-(4-methylphenyl)formamide reveals hydrogen-bonded dimers, similar to parent formamide, but with enhanced steric hindrance affecting solubility .
Benzothiazole-Based Formamides
- Pharmaceutical Activity: Formamide derivatives like 3-pyridylbenzothiazole-formamide exhibit submicromolar IC₅₀ values (15–75 nM) in glioblastoma and breast cancer cell lines, outperforming non-formylated analogs by 100–1,000-fold. This underscores formamide’s role in enhancing drug potency .
Thermodynamic and Prebiotic Relevance
Formamide’s high dielectric constant and ability to stabilize phosphoester bonds make it critical in prebiotic chemistry. Ribonucleotide polymerization is thermodynamically favored in formamide-rich environments (water/formamide ratios <50%), unlike in pure water . This contrasts with 2'-deoxyribonucleotides, which require aqueous conditions, highlighting formamide’s unique role in RNA evolution .
Data Tables
Table 1: Comparative Nitrogen Source Efficiency in C. glutamicum
| Nitrogen Source | L-Lysine Titer (g/L) | L-Glutamate Titer (g/L) |
|---|---|---|
| Formamide | 12.5 ± 0.8 | 9.3 ± 0.6 |
| Ammonium Sulfate | 7.1 ± 0.5 | 5.2 ± 0.3 |
| Urea | 6.8 ± 0.4 | 4.9 ± 0.2 |
Data adapted from Schwardmann et al. (2023b) .
Table 2: Permeability Ratios of Small Molecules
| Compound | Permeability Ratio (P/Pₖ⁺) |
|---|---|
| Formamide | 0.15 |
| Urea | 0.35 |
| Thiourea | 0.28 |
| Guanidinium | 0.92 |
Data from electrophysiological studies .
Q & A
Q. How can researchers address inconsistencies in [14C] formamide half-life measurements across laboratories?
- Methodological Answer : Standardize decay calculations using the Consensus T1/2 (5730 years) and harmonize instrumentation (e.g., accelerator mass spectrometry vs. LSC). Participate in inter-laboratory comparisons and report deviations in calibration protocols. Reference IAEA-certified materials for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
